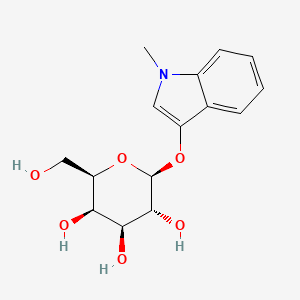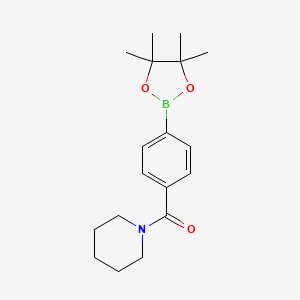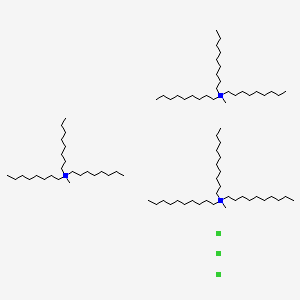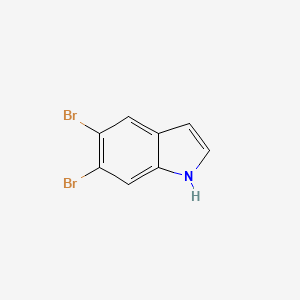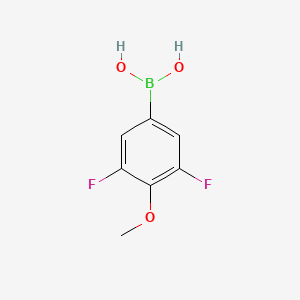
Acide (3,5-difluoro-4-méthoxyphényl)boronique
Vue d'ensemble
Description
(3,5-Difluoro-4-methoxyphenyl)boronic acid is a useful research compound. Its molecular formula is C7H7BF2O3 and its molecular weight is 187.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3,5-Difluoro-4-methoxyphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,5-Difluoro-4-methoxyphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse d'analogues de l'honokiol
L'acide (3,5-difluoro-4-méthoxyphényl)boronique est utilisé comme réactif dans la synthèse d'analogues de l'honokiol, des composés connus pour leurs propriétés d'inhibition de l'angiogenèse. Les inhibiteurs de l'angiogenèse sont importants dans le traitement du cancer car ils empêchent la croissance de nouveaux vaisseaux sanguins dont les tumeurs ont besoin pour se développer .
Réactions d'homo-couplage
Ce composé est impliqué dans des réactions d'homo-couplage, qui sont un type de réaction chimique où deux molécules identiques sont jointes ensemble. Ce processus est utile dans la synthèse de composés organiques complexes et de polymères .
Réactions de couplage croisé de Suzuki-Miyaura
L'une des applications les plus importantes de l'this compound est dans les réactions de couplage croisé de Suzuki-Miyaura. Ce type de réaction est largement utilisé pour former des liaisons carbone-carbone, qui sont fondamentales en synthèse organique et en pharmacologie .
Réduction énantiosélective par le borane
Le composé est également utilisé dans la réduction énantiosélective par le borane de la trifluoroacétophénone. Les réductions énantiosélectives sont cruciales pour la production de molécules chirales qui ont des applications dans les produits pharmaceutiques, où la chiralité peut affecter considérablement l'efficacité des médicaments .
Applications de détection
Les acides boroniques ont des interactions uniques avec les cis-diols, ce qui les rend utiles dans les applications de détection. Ils peuvent être utilisés pour améliorer la sélectivité envers des analytes spécifiques, ce qui est précieux dans les capteurs chimiques et les outils de diagnostic .
Conception et administration de médicaments
Les acides phénylboroniques, y compris l'this compound, sont envisagés pour la conception de nouveaux médicaments et de dispositifs d'administration de médicaments. Ils sont particulièrement utiles comme porteurs de bore adaptés à la capture neutronique, un type de traitement du cancer .
Mécanisme D'action
Target of Action
The primary target of (3,5-Difluoro-4-methoxyphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
(3,5-Difluoro-4-methoxyphenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The biochemical pathway affected by (3,5-Difluoro-4-methoxyphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
The compound’s role in the suzuki–miyaura cross-coupling reaction suggests that it may have a significant impact on the bioavailability of other compounds synthesized through this pathway .
Result of Action
The molecular and cellular effects of (3,5-Difluoro-4-methoxyphenyl)boronic acid’s action primarily involve the formation of carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including those with potential applications in pharmaceuticals and materials science .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3,5-Difluoro-4-methoxyphenyl)boronic acid. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound plays a key role, is known to be exceptionally mild and functional group tolerant . This suggests that the reaction, and thus the action of (3,5-Difluoro-4-methoxyphenyl)boronic acid, can be carried out under a wide range of environmental conditions .
Analyse Biochimique
Biochemical Properties
(3,5-Difluoro-4-methoxyphenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with enzymes that possess active sites containing serine, threonine, or tyrosine residues. The boronic acid group forms reversible covalent bonds with the hydroxyl groups of these amino acids, leading to enzyme inhibition. For example, (3,5-Difluoro-4-methoxyphenyl)boronic acid has been shown to inhibit serine proteases by forming a stable complex with the serine residue in the enzyme’s active site .
Cellular Effects
The effects of (3,5-Difluoro-4-methoxyphenyl)boronic acid on various types of cells and cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways by modulating the activity of key enzymes involved in signal transduction. For instance, the inhibition of serine proteases by (3,5-Difluoro-4-methoxyphenyl)boronic acid can lead to alterations in downstream signaling events, affecting processes such as cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of (3,5-Difluoro-4-methoxyphenyl)boronic acid involves its ability to form reversible covalent bonds with biomolecules. The boronic acid group of the compound interacts with hydroxyl groups on enzymes and proteins, leading to enzyme inhibition or protein modification. This interaction is particularly relevant in the context of enzyme inhibition, where (3,5-Difluoro-4-methoxyphenyl)boronic acid forms a stable complex with the active site of the enzyme, preventing substrate binding and catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3,5-Difluoro-4-methoxyphenyl)boronic acid can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation and loss of activity . Studies have shown that (3,5-Difluoro-4-methoxyphenyl)boronic acid retains its inhibitory effects on enzymes and proteins for extended periods when stored properly, but its activity may diminish over time if not handled correctly.
Dosage Effects in Animal Models
The effects of (3,5-Difluoro-4-methoxyphenyl)boronic acid vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, (3,5-Difluoro-4-methoxyphenyl)boronic acid can exhibit toxic effects, including cellular damage and adverse physiological responses.
Metabolic Pathways
(3,5-Difluoro-4-methoxyphenyl)boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can influence metabolic flux by inhibiting key enzymes involved in metabolic processes, leading to changes in metabolite levels . For example, the inhibition of serine proteases by (3,5-Difluoro-4-methoxyphenyl)boronic acid can affect protein degradation pathways, resulting in altered levels of amino acids and peptides.
Transport and Distribution
The transport and distribution of (3,5-Difluoro-4-methoxyphenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cell, (3,5-Difluoro-4-methoxyphenyl)boronic acid can interact with intracellular proteins and enzymes, leading to localized effects on cellular function.
Subcellular Localization
The subcellular localization of (3,5-Difluoro-4-methoxyphenyl)boronic acid is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects . For example, (3,5-Difluoro-4-methoxyphenyl)boronic acid can localize to the nucleus and interact with transcription factors, leading to changes in gene expression.
Propriétés
IUPAC Name |
(3,5-difluoro-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRIEFCRGWHLES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590198 | |
| Record name | (3,5-Difluoro-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208641-98-9 | |
| Record name | (3,5-Difluoro-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1591307.png)

![[3-(4-Morpholinylmethyl)phenyl]magnesium bromide solution](/img/structure/B1591310.png)
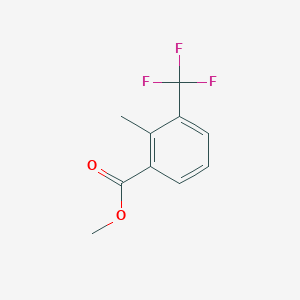
![5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1591312.png)
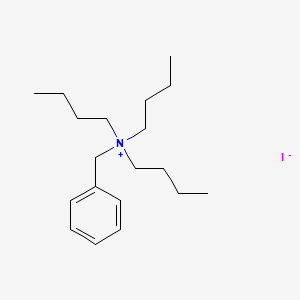
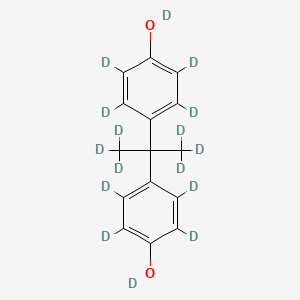
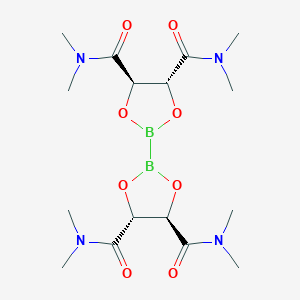

![1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine](/img/structure/B1591323.png)
